molecular formula C17H17ClO5 B11612689 Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11612689
M. Wt: 336.8 g/mol
InChI Key: XQCNKACEGJJUCC-UHFFFAOYSA-N
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Description

Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic compound with the molecular formula C17H18O5Cl It is characterized by its complex structure, which includes a chlorinated chromenone moiety linked to an isopropyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Chlorination: The chromenone core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The chlorinated chromenone is reacted with isopropyl acetate in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

    Signal Transduction Modulation: Modulating signal transduction pathways, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Isopropyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can be compared with other similar compounds, such as:

  • Methyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
  • Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
  • 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate

These compounds share a similar chromenone core but differ in their ester or substituent groups, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific ester group, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C17H17ClO5

Molecular Weight

336.8 g/mol

IUPAC Name

propan-2-yl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C17H17ClO5/c1-9(2)22-16(19)8-21-15-7-14-12(6-13(15)18)10-4-3-5-11(10)17(20)23-14/h6-7,9H,3-5,8H2,1-2H3

InChI Key

XQCNKACEGJJUCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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